Product packaging for 6-Fluoro-2-methoxy-3-nitrobenzyl bromide(Cat. No.:)

6-Fluoro-2-methoxy-3-nitrobenzyl bromide

Cat. No.: B12867799
M. Wt: 264.05 g/mol
InChI Key: VNJIDHZDBHBWBB-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, a class of organic compounds featuring a halogen atom attached to a benzyl group, are fundamental reagents in modern organic chemistry. wisdomlib.org Their utility stems from the unique reactivity of the benzylic carbon, which is more reactive than a typical alkyl carbon due to the adjacent benzene (B151609) ring that can stabilize intermediates through resonance. lumenlearning.com This enhanced reactivity makes them excellent substrates for nucleophilic substitution reactions, which can proceed via both SN1 and SN2 mechanisms. ucalgary.cayoutube.comstackexchange.com

The stability of the benzyl carbocation, formed during an SN1 reaction, is a key factor in the high reactivity of benzylic halides, even for primary ones like benzyl bromide. lumenlearning.comquora.com This carbocation is stabilized by the delocalization of the positive charge over the aromatic ring. lumenlearning.comrajdhanicollege.ac.in Primary benzylic halides can also readily undergo SN2 reactions, often faster than simple primary alkyl halides. libretexts.org This versatility allows for the facile introduction of a wide range of functional groups by reacting benzyl halides with various nucleophiles, making them crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules. wisdomlib.org Their importance is further highlighted by their use in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wisdomlib.org

Role of Nitrobenzyl Moieties in Photochemistry and Material Science

The nitrobenzyl group, particularly the ortho-nitrobenzyl moiety, has carved out a significant niche in the fields of photochemistry and material science due to its photosensitive nature. umass.edumdpi.com These groups are widely employed as photolabile protecting groups (PPGs), often referred to as "caged compounds." nih.govpsu.edu This technology allows for the temporary inactivation of a biologically active molecule, which can then be released at a specific time and location by exposure to light, providing precise spatiotemporal control over cellular processes. psu.eduresearchgate.net

The fundamental chemistry involves an intramolecular hydrogen atom transfer from the benzylic position to the nitro group upon photoexcitation, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected substrate and form a nitrosobenzaldehyde byproduct. nih.gov This photocleavage property has been extensively utilized in the development of light-responsive materials. umass.edu For instance, o-nitrobenzyl-based crosslinkers are used to create photodegradable hydrogels for applications in tissue engineering and controlled drug delivery. umass.eduresearchgate.net Furthermore, the incorporation of nitrobenzyl moieties into polymers allows for the light-induced modification of material properties, such as surface wettability and adhesion, and enables the fabrication of micropatterned thin films and functional coatings. umass.edumdpi.com The efficiency of the photorelease can be influenced by the nature of the leaving group and other substituents on the aromatic ring. rsc.orgresearchgate.net

Contextualizing 6-Fluoro-2-methoxy-3-nitrobenzyl bromide within Substituted Benzyl Halide Chemistry

This compound is a highly functionalized benzyl halide, and its chemical behavior is dictated by the electronic and steric interplay of its four distinct substituents on the benzene ring. The benzyl bromide core provides the primary site for reactivity, typically undergoing nucleophilic substitution. vulcanchem.com The substituents—fluoro, methoxy (B1213986), and nitro groups—modulate this reactivity and impart additional functionalities.

The presence of a fluorine atom can enhance electrophilic reactivity and is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity. mdpi.com The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic system. The nitro group is a strong electron-withdrawing group and plays a crucial role in the compound's potential photochemical applications, as seen in other nitrobenzyl derivatives. vulcanchem.com The specific substitution pattern—with the fluorine at the 6-position, the methoxy at the 2-position, and the nitro group at the 3-position—creates a unique electronic and steric environment around the benzylic carbon, influencing its reactivity in synthetic transformations. While detailed research findings on this specific molecule are not widely available, its structure suggests its potential as a specialized reagent in organic synthesis, possibly as a photocleavable linker with tailored properties or as a building block for complex, highly substituted aromatic compounds.

Below is a table of physicochemical properties for a structurally related compound, 2-Fluoro-6-methoxybenzyl bromide, to provide some context.

PropertyValue
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
CAS Number 500912-17-4

Data for 2-Fluoro-6-methoxybenzyl bromide. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO3 B12867799 6-Fluoro-2-methoxy-3-nitrobenzyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

VNJIDHZDBHBWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CBr)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 2 Methoxy 3 Nitrobenzyl Bromide

Strategic Approaches to Substituted Benzyl (B1604629) Bromide Synthesis

The synthesis of substituted benzyl bromides, such as 6-Fluoro-2-methoxy-3-nitrobenzyl bromide, typically involves two primary pathways: radical halogenation of the corresponding toluene (B28343) derivative or the conversion of a benzylic alcohol.

Radical Halogenation Pathways

Radical halogenation of a methyl group on a benzene (B151609) ring is a common method for producing benzyl halides. For bromination, N-Bromosuccinimide (NBS) is a highly effective and selective reagent. youtube.comyoutube.com This method, often referred to as Wohl-Ziegler bromination, is particularly useful for substrates that may react undesirably with molecular bromine, such as those containing electron-rich aromatic rings or other sensitive functional groups.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene. researchgate.net The use of NBS allows for a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen, leading to the formation of a resonance-stabilized benzyl radical. This radical then reacts with a bromine molecule (formed in situ from the reaction of NBS with trace amounts of HBr) to yield the benzyl bromide and a new bromine radical, thus propagating the chain reaction. youtube.com

For the synthesis of this compound, the immediate precursor would be 6-fluoro-2-methoxy-3-nitrotoluene. The benzylic bromination of this precursor with NBS would be the final step in the synthesis.

A general representation of this reaction is shown below:

Reaction Scheme: Benzylic Bromination with NBS
Reactant Reagents Product

Conversion from Corresponding Benzylic Alcohols

An alternative strategy involves the conversion of a benzylic alcohol to the corresponding benzyl bromide. This transformation can be achieved using various brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or hydrobromic acid (HBr).

This two-step approach first requires the synthesis of the corresponding benzyl alcohol, in this case, (6-fluoro-2-methoxy-3-nitrophenyl)methanol. This alcohol can then be treated with a suitable brominating agent to yield the target benzyl bromide. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Precursor Chemistry and Synthetic Route Design for this compound

The synthesis of the key precursor, 6-fluoro-2-methoxy-3-nitrotoluene, requires careful planning regarding the introduction of the fluoro, methoxy (B1213986), and nitro groups onto the aromatic ring. The order of these introductions is critical to ensure the desired regioselectivity.

Fluorination Strategies in Aromatic Systems

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Another method is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, where a good leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) ion, typically from a source like potassium fluoride (KF).

In the context of synthesizing 6-fluoro-2-methoxy-3-nitrotoluene, a plausible starting material could be a difluoro- or chloro-substituted aromatic compound. For instance, a process for preparing 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which is nitrated, chlorinated, and then fluorinated to give 2-fluoro-3-nitrotoluene. wipo.int

Nitration Procedures for Substituted Benzene Derivatives

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. Methoxy and methyl groups are ortho-, para-directing activators, while a fluoro group is an ortho-, para-directing deactivator. A nitro group is a meta-directing deactivator.

The synthesis of related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, involves the nitration of a protected 4-fluoro-2-methoxyaniline (B49241) derivative. google.com This highlights that nitration can be performed on a multi-substituted benzene ring, with the position of the incoming nitro group being influenced by the combined electronic and steric effects of the existing substituents.

Methoxy Group Introduction Techniques

A methoxy group can be introduced onto an aromatic ring through several methods. One common technique is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate. Another approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by a methoxide (B1231860) ion.

A patent for the preparation of 4-fluoro-2-methoxy-l-nitrobenzene describes the reaction of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in methanol. google.com This demonstrates the feasibility of introducing a methoxy group via nucleophilic substitution of a fluorine atom, which is activated by the presence of a nitro group. This strategy could be adapted for the synthesis of the 6-fluoro-2-methoxy-3-nitrotoluene precursor.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound from its toluene precursor is a multifaceted process, focusing on maximizing the yield of the desired monobrominated product while minimizing the formation of impurities, such as the dibrominated side product or products from ring bromination. Key parameters that are systematically varied and studied include the choice of brominating agent, the nature of the radical initiator, the solvent, the reaction temperature, and the reaction time.

Detailed research findings on the optimization of benzylic bromination for structurally similar, electron-deficient toluenes provide a strong basis for establishing an efficient protocol for 6-Fluoro-2-methoxy-3-nitrotoluene. For instance, studies on the photochemical bromination of 4-nitrotoluene (B166481) using NBS in a continuous flow reactor have demonstrated that careful control of temperature and residence time is critical for achieving high conversion and selectivity. google.com

In a typical optimization study, the reaction would be performed under various conditions to identify the optimal set of parameters. The following data table, based on research into the photochemical bromination of 4-nitrotoluene, illustrates how changes in reaction conditions can influence the outcome. google.com

EntryTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)
120134599
240257599
360258599
460509099

This table is based on data for the photochemical bromination of 4-nitrotoluene with NBS (1.05 equiv) in acetonitrile (B52724) (0.5 M) under continuous flow conditions and serves as a representative model for the optimization of the synthesis of this compound. google.com

The data indicates that for an electron-deficient substrate like 4-nitrotoluene, increasing the temperature and reaction time leads to higher conversion of the starting material. google.com Notably, the selectivity for the desired monobrominated product remains excellent across the tested conditions. google.com This suggests that at these temperatures, the competing reaction of dibromination is not significant. For the synthesis of this compound, a similar systematic approach would be necessary.

Key Optimization Parameters:

Brominating Agent and Initiator: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. It is often used in slight excess (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the starting toluene. google.com The reaction can be initiated either photochemically with a UV lamp or thermally with a radical initiator like AIBN or benzoyl peroxide. In the absence of a light source, the reaction does not proceed, highlighting the necessity of an initiator. google.com

Solvent: The choice of solvent is crucial. Acetonitrile and carbon tetrachloride (though its use is now restricted due to toxicity) are common solvents for NBS brominations. google.com The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For industrial applications, the use of more environmentally benign solvents is an important consideration.

Temperature and Reaction Time: As demonstrated in the table, temperature and reaction time are directly correlated with the extent of the reaction. For deactivated substrates, higher temperatures and longer reaction times are generally required to achieve high yields. google.com However, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts. Therefore, these parameters must be carefully optimized to find a balance between reaction rate and selectivity.

Reaction Scale-up and Technology: For larger-scale production, continuous flow reactors offer significant advantages over traditional batch processing. google.com They allow for better control of reaction parameters, improved safety, and potentially higher yields and purity. The use of continuous flow technology has been successfully applied to the benzylic bromination of various toluene derivatives. google.com

Reactivity and Reaction Mechanisms of 6 Fluoro 2 Methoxy 3 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions (SN1/SN2) of the Benzylic Bromide

Benzylic halides, such as 6-Fluoro-2-methoxy-3-nitrobenzyl bromide, are known to be highly reactive towards nucleophilic substitution reactions. ucalgary.cancert.nic.in This heightened reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction through resonance. ucalgary.cayoutube.com As a primary benzylic halide, this compound would typically be expected to favor the bimolecular Sₙ2 pathway, which involves a direct backside attack by a nucleophile. ucalgary.ca However, the potential for a stable benzylic carbocation means that an Sₙ1 mechanism, particularly with weak nucleophiles in polar protic solvents, cannot be entirely ruled out. ncert.nic.instackexchange.com

The reactivity of the benzylic bromide is significantly modulated by the electronic effects of the substituents on the aromatic ring. The substituents on this compound—fluoro, methoxy (B1213986), and nitro groups—exert competing inductive and resonance effects that influence the electrophilicity of the benzylic carbon.

Nitro Group (-NO₂): Located at the 3-position (meta to the benzyl (B1604629) group), the nitro group is a powerful electron-withdrawing group, primarily through its strong negative inductive effect (-I) and resonance effect (-M). This effect increases the partial positive charge on the ring carbons and, by extension, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally accelerates Sₙ2 reactions.

Fluorine Atom (-F): Positioned at the 6-position (ortho to the benzyl group), fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect further increases the electrophilicity of the benzylic carbon.

Methoxy Group (-OCH₃): The methoxy group at the 2-position (also ortho) has a dual nature. It is electron-withdrawing via induction (-I) but electron-donating through resonance (+M) due to its lone pairs of electrons.

The cumulative effect of these substituents makes the benzylic carbon highly electrophilic. The strong deactivation of the ring by the nitro and fluoro groups would likely favor a concerted Sₙ2 mechanism over an Sₙ1 mechanism, as these groups would destabilize the formation of a benzylic carbocation intermediate.

Table 1: Electronic Effects of Substituents on the Aromatic Ring
SubstituentPosition (relative to -CH₂Br)Inductive EffectResonance EffectOverall Effect on Benzylic Carbon Electrophilicity
-NO₂ (Nitro)3 (meta)Strongly withdrawing (-I)Strongly withdrawing (-M)Increases
-F (Fluoro)6 (ortho)Strongly withdrawing (-I)Weakly donating (+M)Increases
-OCH₃ (Methoxy)2 (ortho)Withdrawing (-I)Strongly donating (+M)Complex/Competing

The stereochemical outcome of a nucleophilic substitution reaction at the benzylic position depends on the prevailing mechanism.

Sₙ2 Mechanism: If the reaction proceeds via an Sₙ2 pathway, it would occur with a complete inversion of stereochemistry at the benzylic carbon. This is because the nucleophile attacks the carbon from the side opposite to the leaving group (the bromide ion). youtube.com

Sₙ1 Mechanism: In a hypothetical Sₙ1 reaction, the departure of the bromide ion would lead to the formation of a planar, sp²-hybridized benzylic carbocation. nih.gov A subsequent attack by a nucleophile could occur from either face of this planar intermediate, which would result in a racemic mixture of products if the starting material were chiral. nih.gov Given the electronic destabilization of the carbocation by the nitro and fluoro groups, this pathway is less probable.

Role as an Alkylating Agent in Organic Transformations

The high reactivity of the benzylic C-Br bond makes this compound an effective alkylating agent, capable of introducing the substituted benzyl group onto various nucleophiles. This is a cornerstone of its utility in synthetic organic chemistry.

In carbon-carbon bond formation, this compound can serve as a precursor in reactions like the Wittig reaction. The process begins with the formation of a phosphonium (B103445) salt through an Sₙ2 reaction between the benzyl bromide and a strong nucleophile like triphenylphosphine. masterorganicchemistry.com The resulting phosphonium salt can then be deprotonated by a strong base to form a phosphonium ylide. This ylide is a key intermediate that reacts with aldehydes or ketones to produce alkenes, effectively creating a new carbon-carbon double bond. masterorganicchemistry.com

Reaction Scheme: Formation of a Wittig Reagent

Salt Formation: this compound + PPh₃ → [6-Fluoro-2-methoxy-3-nitrobenzyl]triphenylphosphonium bromide

Ylide Formation: [6-Fluoro-2-methoxy-3-nitrobenzyl]triphenylphosphonium bromide + Strong Base → 6-Fluoro-2-methoxy-3-nitrobenzylidene)triphenylphosphorane

The compound is a potent agent for the alkylation of heteroatoms. These reactions typically proceed via an Sₙ2 mechanism where a nucleophilic nitrogen, oxygen, or sulfur atom attacks the electrophilic benzylic carbon, displacing the bromide ion.

N-Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.

O-Alkylation: Alcohols and phenols can be converted into their corresponding ethers. The Williamson ether synthesis, for instance, would involve the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as the nucleophile. mdpi.com

S-Alkylation: Thiols react readily to form thioethers (sulfides), as the thiolate anion is a particularly potent nucleophile.

Photochemical Reactivity of the Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-established photolabile protecting group, and this compound contains the core 2-nitrobenzyl structural motif. instras.com Upon irradiation with UV light, these compounds undergo a characteristic intramolecular photoreaction that leads to the cleavage of the benzylic bond. acs.orgacs.org This property is exploited in "caged compounds," where a biologically active molecule is rendered inert by attachment to the nitrobenzyl group and can be released at a specific time and location with a pulse of light. acs.org

The mechanism is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon in a 1,5-hydrogen shift. rsc.org This forms a transient aci-nitro intermediate, which is a key species in the reaction pathway. acs.orgnih.gov This intermediate can then undergo a series of rearrangements. One proposed pathway involves cyclization to a short-lived benzisoxazolidine derivative, which subsequently rearranges and fragments to yield a 2-nitrosobenzaldehyde derivative and release the formerly attached molecule. rsc.orgnih.gov The exact reaction pathway and intermediates can be influenced by the solvent and pH. acs.orgnih.gov

Table 2: Key Intermediates in the Photoreaction of 2-Nitrobenzyl Compounds
IntermediateDescriptionTypical Spectroscopic SignatureRole in Mechanism
aci-Nitro TautomerFormed via intramolecular H-atom transfer from the benzylic position to the excited nitro group. acs.orgrsc.orgStrong absorption around 400 nm. acs.orgacs.orgPrimary photoproduct.
Benzisoxazolidine DerivativeA cyclic intermediate formed from the aci-nitro tautomer. acs.orgnih.govOften short-lived and difficult to detect directly.Precursor to the final products. rsc.org
Nitroso CompoundFinal product derived from the protecting group, typically a 2-nitrosobenzaldehyde or 2-nitrosoketone. acs.orgnih.govCharacterized by UV-Vis absorption. acs.orgStable byproduct of the uncaging reaction.

Intramolecular Photoredox Processes

The o-nitrobenzyl moiety is a well-known photolabile protecting group that operates through an intramolecular photoredox mechanism. Upon absorption of light, typically in the UV region, the nitro group is excited to a triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to ultimately release the protected group and form a 2-nitrosobenzaldehyde derivative.

While specific studies on the intramolecular photoredox processes of this compound are not extensively documented, the general mechanism for o-nitrobenzyl compounds is well-established. instras.com The presence of the electron-donating methoxy group and the electron-withdrawing fluoro and nitro groups on the aromatic ring can influence the photophysical properties and the efficiency of the photoredox process. For instance, substituents on the aromatic ring are known to affect the absorption wavelength and the quantum yield of uncaging. instras.com

In a broader context of intramolecular photoredox catalysis, related systems have been shown to facilitate complex chemical transformations. For example, photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams has been reported, where an acridinium (B8443388) photocatalyst initiates the reaction. beilstein-journals.org This process involves the intramolecular nucleophilic addition of the β-lactam nitrogen to a radical cation generated on the alkene, a process that, while different in specifics, highlights the potential of intramolecular photoredox strategies in organic synthesis. beilstein-journals.org

Light-Triggered Bond Cleavage and Rearrangements

The primary application of the o-nitrobenzyl scaffold, and by extension this compound, is in light-triggered bond cleavage for the controlled release of molecules. This process, often referred to as "uncaging," is initiated by the absorption of a photon. The general mechanism for the cleavage of o-nitrobenzyl ethers involves the formation of the aci-nitro intermediate, which then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde derivative. instras.com

The efficiency and wavelength of this light-triggered bond cleavage can be tuned by the substituents on the aromatic ring. The introduction of methoxy groups, for example, is a common strategy to red-shift the absorption maximum and improve the two-photon absorption cross-section, which is advantageous for biological applications. instras.com The 6-fluoro-2-methoxy-3-nitrobenzyl system is thus a "caged" compound, capable of releasing a leaving group attached to the benzylic carbon upon photoirradiation.

Table 1: Factors Influencing Light-Triggered Bond Cleavage in o-Nitrobenzyl Derivatives

FactorInfluence on Photoreaction
Wavelength of Light Excitation to the triplet state of the nitro group is wavelength-dependent.
Substituents on the Aromatic Ring Electron-donating groups like methoxy can red-shift the absorption maximum.
Solvent The polarity and hydrogen-bonding ability of the solvent can affect the stability of intermediates.
Quantum Yield The efficiency of the photoreaction is determined by the quantum yield of uncaging.

pH-Dependent Photoreactions

The photochemical reactions of o-nitrobenzyl derivatives can exhibit pH dependence, particularly if the molecule contains pH-sensitive functional groups. While specific data on this compound is not available, studies on related photolabile protecting groups (PPGs) have shown that the pH of the medium can influence their absorption spectra and, consequently, their photoreactivity. For some PPGs, a change in pH can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This pH sensitivity is crucial in biological applications where precise control over the photorelease is required.

Metal-Catalyzed Cross-Coupling Reactions

The benzylic bromide and the aromatic ring of this compound are amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. The reactivity of this compound in such reactions would be influenced by the electronic nature of its substituents. The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic aromatic substitution but might complicate some palladium-catalyzed processes. However, the bromo group is a good leaving group for various palladium-catalyzed couplings.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. It is conceivable that this compound could undergo Suzuki-Miyaura coupling with various boronic acids to form substituted biaryl compounds. tcichemicals.com The reaction is typically tolerant of a wide range of functional groups. tcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound could potentially react with alkenes in the presence of a palladium catalyst to form vinylated products. The success of this reaction can sometimes be hampered by dehalogenation, especially with aryl bromides. beilstein-journals.org However, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can suppress this side reaction. beilstein-journals.org The Heck reaction has been successfully applied in the synthesis of fine chemicals, such as the production of Naproxen from 2-bromo-6-methoxynaphthalene. rug.nl

Nickel-Catalyzed Processes

Nickel catalysts have emerged as a cost-effective alternative to palladium for many cross-coupling reactions. They are particularly effective in activating less reactive C-F bonds and can be used for the coupling of aryl bromides. Given the presence of both a fluoro and a bromo substituent, nickel catalysis could offer interesting selectivity. While no specific nickel-catalyzed reactions of this compound have been reported, the general reactivity of nickel catalysts suggests potential for its use in reactions such as C-N cross-coupling. rug.nl

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalystPotential Product
Suzuki-Miyaura Arylboronic acidPalladiumBiaryl derivative
Heck AlkenePalladiumVinylated arene
Buchwald-Hartwig AminePalladium/NickelAryl amine
Sonogashira Terminal alkynePalladium/CopperAryl alkyne

Derivatization and Synthetic Utility of 6 Fluoro 2 Methoxy 3 Nitrobenzyl Bromide

Synthesis of Advanced Organic Intermediates

Detailed research on the application of 6-Fluoro-2-methoxy-3-nitrobenzyl bromide for the synthesis of advanced organic intermediates, as specified below, is not available in the reviewed scientific literature.

No specific examples or methodologies were identified that utilize this compound for the construction of complex aromatic systems. Benzyl (B1604629) bromides are typically used as alkylating agents, and while this reactivity could be applied to the formation of more complex molecules, specific studies involving this particular compound in this context have not been found.

There is no available research detailing the use of this compound for the specific purpose of introducing diverse functional groups onto other molecules. As a benzyl bromide, it would primarily serve to introduce the 6-fluoro-2-methoxy-3-nitrobenzyl moiety.

Application in Heterocyclic Compound Synthesis

Specific applications of this compound in the synthesis of the heterocyclic compounds listed below have not been documented in the searched scientific literature.

No synthetic routes or research articles were found that describe the use of this compound in the formation of fluorotetrahydroquinolines or related scaffolds.

The scientific literature does not provide any instances of this compound being used as a precursor or reagent in the synthesis of coumarin derivatives.

The general synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives often involves the reaction of a 2-amino-1,3,4-thiadiazole with a phenacyl bromide or a substituted benzyl bromide. researchgate.netnih.gov This reaction proceeds via N-alkylation of the amino group of the thiadiazole, followed by intramolecular cyclization to form the fused imidazole ring.

While this compound is a substituted benzyl bromide and could theoretically be employed as an alkylating agent in this synthetic scheme, no specific examples, reaction conditions, or yields have been reported in the literature for this particular compound. The reactivity would be expected to be analogous to other benzyl bromides in this context, but without experimental data, this remains a hypothetical application.

Use in Macromolecular and Polymer Chemistry

The incorporation of photo-labile groups like ortho-nitrobenzyl derivatives into polymer networks allows for the creation of "smart" materials that can respond to light stimuli.

Design of Photo-Responsive Polymer Networks

In principle, this compound could serve as a key building block in the synthesis of photo-responsive polymer networks. By incorporating this moiety as a cross-linker or as a pendant group on a polymer chain, it would be possible to induce degradation or changes in the network structure upon photo-irradiation. For instance, a hydrogel cross-linked with a monomer derived from this compound could exhibit controlled degradation and release of encapsulated cargo when exposed to a specific wavelength of light. However, specific examples and detailed studies of such polymer networks synthesized using this compound are not documented.

Functionalization of Polymer Chains and Surfaces

The bromide functionality of this compound makes it a suitable reagent for the functionalization of polymer chains and surfaces. It could be used in atom transfer radical polymerization (ATRP) as an initiator or for post-polymerization modification of polymers bearing nucleophilic groups. Such functionalization would impart photo-responsive properties to the polymer or surface, enabling applications such as photo-patterning, switchable surface wettability, and controlled cell adhesion. While this is a recognized strategy for other ortho-nitrobenzyl compounds, its application with this specific bromide is not reported.

Chemical Biology Applications

In chemical biology, ortho-nitrobenzyl groups are widely used as photo-removable protecting groups (PPGs), often referred to as "caging" groups, to control the activity of biomolecules with high spatial and temporal precision.

Caging and Photorelease Strategies for Biomolecules

The 6-Fluoro-2-methoxy-3-nitrobenzyl group, in theory, can be attached to various biomolecules, including neurotransmitters, signaling molecules, and enzymes, to render them biologically inactive. Subsequent exposure to light would cleave the protecting group and release the active biomolecule. The fluoro and methoxy (B1213986) substituents could potentially influence the stability of the caged compound and the efficiency of the photorelease process. Despite the potential, there are no specific reports of this compound being used for the caging and photorelease of specific biomolecules.

Nucleic Acid Functionalization and Spatiotemporal Control

The precise control over the function of nucleic acids is crucial for studying cellular processes and for therapeutic applications. Caging strategies employing photo-labile groups allow for the spatiotemporal control of gene expression and other nucleic acid-based processes. The 6-Fluoro-2-methoxy-3-nitrobenzyl group could be used to modify nucleobases or the phosphate backbone of DNA and RNA, thereby blocking their function until light-induced removal of the cage. This would enable researchers to activate genes or RNA interference pathways at specific times and locations within a cell or organism. However, the scientific literature does not currently contain studies demonstrating the use of this compound for this purpose.

Advanced Characterization and Spectroscopic Methodologies for 6 Fluoro 2 Methoxy 3 Nitrobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For a compound like 6-Fluoro-2-methoxy-3-nitrobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, is essential for unambiguous structural assignment.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons, as well as the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, methoxy, and nitro substituents. The strongly electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the electron-donating methoxy group will cause an upfield shift for nearby protons.

The two aromatic protons will likely appear as doublets due to coupling with the fluorine atom and with each other. The benzylic protons of the -CH₂Br group will appear as a singlet, though coupling to the fluorine atom over four bonds (a ⁴J-coupling) might be observed, which would result in a narrow doublet. The methoxy protons will be visible as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 7.8 - 8.2 d J(H-F) ≈ 6-10 Hz
H-5 7.2 - 7.6 d J(H-H) ≈ 8-9 Hz
-CH₂Br 4.5 - 5.0 s or d ⁴J(H-F) ≈ 1-2 Hz

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbons attached to the electron-withdrawing nitro and bromo-methyl groups will be shifted downfield, while the carbon bearing the methoxy group will be shifted upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-CH₂Br) 30 - 35
C-2 (-OCH₃) 150 - 155
C-3 (-NO₂) 140 - 145
C-4 125 - 130
C-5 115 - 120
C-6 (-F) 155 - 160 (d, ¹J(C-F) ≈ 240-260 Hz)

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. nih.gov The fluorine nucleus has a spin of ½ and 100% natural abundance, making it an ideal NMR probe. nih.gov The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes the chances of signal overlap. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the other substituents on the aromatic ring. The resonance will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

For a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, a cross-peak between the two aromatic protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methoxy protons to the C-2 carbon and from the benzylic protons to the C-1, C-2, and C-6 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOE correlations would be expected between the methoxy protons and the H-5 aromatic proton, as well as between the benzylic protons and the H-5 proton, confirming their through-space relationships. sci-hub.st A ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment could further elucidate the spatial arrangement by showing correlations between the fluorine atom and nearby protons. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. blogspot.com For this compound (C₈H₇BrFNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺ (for C₈H₇⁷⁹BrFNO₃) 262.9648
[M]⁺ (for C₈H₇⁸¹BrFNO₃) 264.9627
[M+H]⁺ (for C₈H₈⁷⁹BrFNO₃) 263.9726

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the purity assessment and identity confirmation of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity.

In a typical LC-MS analysis of halogenated nitroaromatic compounds, a reversed-phase high-performance liquid chromatography (HPLC) system is utilized. nih.govresearchgate.net The separation is commonly achieved on a C18 column with a gradient elution profile, often employing a mobile phase consisting of a mixture of water (containing a small percentage of formic acid to improve peak shape and ionization) and an organic solvent such as methanol or acetonitrile (B52724). researchgate.net

The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is well-suited for the ionization of polar molecules. nih.gov Mass analysis can be performed using various types of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. The high-resolution mass spectrometry (HRMS) capabilities of TOF and Orbitrap analyzers allow for the determination of the elemental composition of the molecule with high accuracy. nih.gov

The identity of this compound is confirmed by the detection of its molecular ion peak corresponding to its calculated exact mass. The presence of bromine and fluorine atoms can be further confirmed by the characteristic isotopic pattern in the mass spectrum. Tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns, which serve as a molecular fingerprint and provide further structural elucidation. researchgate.netnih.gov The purity of the compound is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound
ParameterCondition
LC SystemHigh-Performance Liquid Chromatography (HPLC)
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Scan Range100-500 m/z

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. nipne.ro For aromatic nitro compounds, the asymmetric stretch usually appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹. nipne.ro

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.

The methoxy group (-OCH₃) will show a characteristic C-O stretching vibration, typically in the region of 1000-1300 cm⁻¹. The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹. The presence of the fluorine atom is indicated by a C-F stretching vibration, which is expected in the 1000-1400 cm⁻¹ region. The bromomethyl group (-CH₂Br) would exhibit a C-Br stretching vibration, which typically appears at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
Methoxy (C-O)Stretch1000 - 1300
Alkyl C-HStretch2850 - 2960
C-FStretch1000 - 1400
C-BrStretch500 - 600

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active in Raman versus IR spectra.

For this compound, the Raman spectrum would provide valuable information about the molecular structure. The symmetric vibrations of the nitro group, which are often weak in the IR spectrum, typically show a strong band in the Raman spectrum. nipne.ro Similarly, the aromatic ring stretching vibrations are usually strong in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. Studies on similar substituted nitrobenzyl alcohols have shown that the nitro group's symmetric and asymmetric stretching vibrations are clearly observable in the FT-Raman spectra. nipne.ronipne.ro

Table 3: Predicted Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Nitro (NO₂)Symmetric StretchStrong intensity
Aromatic RingBreathing ModesStrong intensity
C-BrStretchMedium intensity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.

Table 4: Expected Crystallographic Data Parameters for a Substituted Benzyl (B1604629) Bromide Derivative
ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Unit Cell DimensionsDependent on packing
Bond Lengths (Å)e.g., C-Br ~1.95 Å
Bond Angles (°)e.g., C-C-C ~120° in ring

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted nitrobenzene chromophore.

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. thermofisher.com The presence of the methoxy group, an electron-donating group, and the nitro group, an electron-withdrawing group, on the benzene ring is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene. The absorption spectrum is expected to show characteristic π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitro group. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity.

Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
TransitionExpected λmax (nm)
π → π~250-280
n → π~300-340

Computational and Theoretical Investigations of 6 Fluoro 2 Methoxy 3 Nitrobenzyl Bromide

Electronic Structure and Reactivity Descriptors: Unexplored

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of a molecule's reactivity, have not been calculated for 6-Fluoro-2-methoxy-3-nitrobenzyl bromide. These reactivity descriptors are essential for predicting its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO analysis)

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific data regarding the Frontier Molecular Orbitals (HOMO-LUMO analysis) for this compound. While general principles of HOMO-LUMO analysis are well-established in computational chemistry for determining a molecule's chemical reactivity and electronic properties, specific energy values, orbital distributions, and the HOMO-LUMO gap for this particular compound are not documented in the available resources. Such an analysis would typically be performed using density functional theory (DFT) or other quantum chemical methods to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and to calculate their energy difference. This information is crucial for predicting the molecule's behavior as an electron donor or acceptor in chemical reactions.

Electrostatic Potential Maps

Detailed electrostatic potential maps for this compound are not available in the public domain. An electrostatic potential map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, such a map would be invaluable for predicting its intermolecular interactions and reactive sites. Typically, these maps are generated through computational calculations, and they would likely show negative potential (often colored red) around the electronegative oxygen and fluorine atoms of the nitro, methoxy (B1213986), and fluoro groups, and positive potential (often colored blue) around the hydrogen atoms. However, without specific computational studies, a precise and quantitative map cannot be provided.

Spectroscopic Property Prediction and Validation

Vibrational Spectra Prediction

There are no publicly accessible computational studies that predict the vibrational spectra (such as infrared or Raman spectra) of this compound. Theoretical vibrational analysis, usually carried out using methods like DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. This data is instrumental in interpreting experimental spectra and assigning specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, predicted spectra would help in identifying characteristic vibrations of the C-F, C-O, NO2, and C-Br bonds.

NMR Chemical Shift Calculation

Specific calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were not found in the available literature. Computational methods are frequently employed to predict ¹H and ¹³C NMR chemical shifts, which can aid in the structural elucidation of a compound and the assignment of experimental NMR signals. The predicted chemical shifts for this molecule would be influenced by the electronic effects of the fluoro, methoxy, and nitro substituents on the benzyl (B1604629) ring, as well as the presence of the bromomethyl group.

Mechanistic Insights from Computational Modeling

Transition State Analysis and Reaction Pathways

No specific computational studies on the transition state analysis or reaction pathways involving this compound are publicly available. Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For a reactive compound like a benzyl bromide derivative, such studies could provide insights into its nucleophilic substitution reactions, detailing the geometry of the transition state and the energetic profile of the reaction pathway. Without such studies, any discussion of its reaction mechanisms would be purely speculative.

Energy Profiles and Kinetic Parameters

Theoretical studies on related substituted benzyl bromides often employ computational methods such as Density Functional Theory (DFT) to explore reaction pathways, including S_N1 and S_N2 mechanisms. These studies can provide insights into activation energies, transition state geometries, and the thermodynamic stability of reactants, intermediates, and products. For instance, computational analyses have been used to understand the effect of electron-withdrawing and electron-donating groups on the stability of benzylic carbocations and the corresponding energy barriers for nucleophilic substitution reactions.

In the absence of specific data for this compound, a general understanding can be inferred from broader computational studies on similar structures. The presence of a fluorine atom, a methoxy group, and a nitro group on the benzene (B151609) ring would be expected to significantly influence the electronic properties and, consequently, the reactivity of the benzylic bromide. The interplay of the electron-withdrawing inductive effect of the fluorine and nitro groups, and the electron-donating mesomeric effect of the methoxy group, would create a complex electronic environment impacting the stability of any potential carbocation intermediate and the energy profile of substitution reactions.

However, without specific computational studies on this compound, any discussion on its precise energy profiles and kinetic parameters remains speculative. Further dedicated theoretical research would be required to generate the specific data tables and detailed research findings for this particular compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 6-Fluoro-2-methoxy-3-nitrobenzyl bromide and its analogs is expected to move towards greener and more sustainable methodologies. Traditional synthetic routes for benzyl (B1604629) bromides often involve the use of hazardous reagents and generate significant waste. Future research will likely focus on alternative approaches that align with the principles of green chemistry.

Key areas of development may include:

Continuous Flow Photobromination: This technique offers enhanced safety, better reaction control, and scalability compared to batch processes. The use of in-situ generated bromine from less hazardous sources, coupled with photochemical activation, can significantly improve the sustainability of the synthesis.

Catalytic Bromination: Exploring novel catalytic systems, including enzymatic or heterogeneous catalysts, could lead to more selective and efficient bromination of the benzylic position, minimizing the formation of byproducts.

Solvent Selection: A shift towards benign solvents or even solvent-free reaction conditions will be a critical aspect of developing environmentally friendly synthetic protocols.

Researchers will likely focus on optimizing reaction parameters to maximize yield and purity while minimizing the environmental impact. The development of robust and scalable green synthetic routes will be crucial for the wider availability and application of this compound.

Exploration of Catalytic Transformations Utilizing this compound

As an electrophilic building block, this compound holds potential for use in a variety of catalytic transformations. Its reactivity can be harnessed to construct complex molecular architectures.

Future research in this area could explore:

Cross-Coupling Reactions: Investigating the utility of this compound in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, could open up new avenues for the synthesis of novel functionalized molecules. The electron-withdrawing nature of the nitro group and the presence of the fluorine atom may influence its reactivity in these transformations.

Organocatalysis: The development of organocatalytic methods for reactions involving this compound as an electrophile could provide metal-free alternatives to traditional catalytic systems.

Dual Catalysis: Combining photoredox catalysis with other catalytic modes could enable novel and previously inaccessible transformations, leveraging the light-sensitive nature of the nitrobenzyl moiety.

Understanding the influence of the substituent pattern on the reactivity and selectivity of these catalytic transformations will be a key research focus.

Advanced Materials Science Applications beyond Photoresists

The photocleavable nature of the ortho-nitrobenzyl group is a well-established feature that has been extensively utilized in the development of photoresists. However, the unique properties of this compound suggest its potential in a broader range of advanced materials.

Emerging applications could include:

Light-Responsive Polymers and Hydrogels: Incorporation of this moiety into polymer backbones or as pendant groups can lead to the creation of materials that change their properties, such as solubility, swelling, or mechanical strength, in response to light. This could be exploited for applications in drug delivery, tissue engineering, and soft robotics.

Functional Surface Modification: The ability to attach this compound to surfaces and subsequently cleave it with light allows for the precise spatial and temporal control of surface chemistry. This could be used to create patterned surfaces for cell culture, microfluidics, and sensor development.

Data Storage and Molecular Switches: The photochemical transformation of the nitrobenzyl group could potentially be harnessed for high-density optical data storage or the development of molecular-level switches.

The presence of the fluorine atom could also impart desirable properties such as increased thermal and chemical stability to the resulting materials.

Potential Application AreaKey Feature UtilizedPossible Outcome
Smart PolymersPhotocleavageLight-induced degradation or property change
Surface EngineeringSpatiotemporal control of cleavagePatterned surfaces for biological applications
Molecular ElectronicsPhotochemical isomerizationDevelopment of molecular switches

Precision Chemical Biology Tools Based on Photo-Controlled Release

The ability to release a molecule of interest at a specific time and location with a pulse of light is a powerful tool in chemical biology. "Caged" compounds, which are biologically inactive until irradiated, allow for the precise study of complex biological processes. This compound is an excellent candidate for the development of such tools.

Future research will likely focus on:

Caged Bioactive Molecules: Attaching this photocleavable group to neurotransmitters, signaling molecules, or drugs would allow researchers to study their function with high spatiotemporal resolution in living cells and tissues.

Photo-activatable Probes: Designing fluorescent or other reporter probes that are activated by the photolytic removal of the 6-fluoro-2-methoxy-3-nitrobenzyl group would enable advanced imaging and sensing applications.

Controlled Enzyme and Protein Activity: By modifying key amino acid residues with this caging group, the activity of enzymes and other proteins could be controlled by light, providing insights into their cellular roles.

The specific substitution pattern of this compound may influence the wavelength of light required for cleavage and the quantum yield of the process, which are critical parameters for biological applications.

Integration in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org Cascade reactions, involving a series of intramolecular transformations, also offer a powerful means of building molecular complexity. The electrophilic nature of this compound makes it a suitable component for such processes.

Potential future directions include:

Novel MCR Scaffolds: Designing new MCRs that incorporate this compound as one of the starting materials could lead to the rapid synthesis of diverse libraries of complex molecules with potential biological or material applications.

Photo-triggered Cascade Reactions: The photocleavage of the nitrobenzyl group could be used as an initiation step for a subsequent cascade reaction, allowing for the light-induced synthesis of complex structures from simple precursors.

Combinatorial Chemistry: The use of this compound in MCRs would be highly amenable to combinatorial approaches for the discovery of new molecules with desired properties.

The development of novel MCRs and cascade reactions featuring this compound will expand the synthetic chemist's toolbox and facilitate the creation of innovative chemical entities.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-fluoro-2-methoxy-3-nitrobenzyl bromide?

Answer:
The synthesis typically involves sequential functionalization of the benzene ring:

Methoxy and nitro group introduction : Start with a fluorobenzene derivative. Introduce methoxy at position 2 via nucleophilic aromatic substitution (e.g., using NaOMe under acidic conditions) . Nitration at position 3 can follow, leveraging directing effects of the methoxy and fluoro groups.

Bromination : Convert the methyl group at the benzyl position to bromide using reagents like PBr₃ or NBS (N-bromosuccinimide) in a radical or electrophilic pathway. For brominated analogs, Kanto Reagents catalogs highlight the use of benzyl bromide precursors with similar halogenation protocols .
Key Considerations : Monitor reaction temperature to avoid nitro group reduction or demethylation.

Advanced: How does the nitro group influence the stability and reactivity of the benzyl bromide moiety?

Answer:
The electron-withdrawing nitro group at position 3:

  • Activates the benzyl bromide for nucleophilic substitution (SN₂) by polarizing the C-Br bond.
  • Reduces thermal stability : Nitro groups can promote decomposition at elevated temperatures. Stability studies (e.g., TGA/DSC) under inert atmospheres are recommended .
  • Competing reactions : Nitro groups may participate in unintended redox reactions with reducing agents or under photolytic conditions. Use UV-vis spectroscopy to track decomposition .

Basic: What analytical methods are optimal for characterizing purity and structure?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR for substituent positions and integration.
    • 19F^{19}\text{F} NMR to confirm fluorine environment (δ ~ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
  • HPLC-PDA : To detect impurities (e.g., dehalogenated byproducts). Use C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address contradictions in reported regioselectivity during nitration?

Answer:
Conflicting regioselectivity data may arise from varying reaction conditions:

Mechanistic Analysis :

  • Nitration in strongly acidic media (H₂SO₄/HNO₃) favors para/ortho directors. The methoxy group (strongly activating) competes with the fluoro group (weakly deactivating), leading to mixed outcomes.

Experimental Optimization :

  • Use kinetic vs. thermodynamic control: Low temperatures favor methoxy-directed nitration, while higher temperatures may favor fluorine-directed pathways .
  • Computational modeling (DFT) predicts charge distribution to guide condition selection .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Benzyl bromides are lachrymators and skin irritants.
  • Spill Management : Neutralize with sodium bicarbonate or silica gel. Avoid aqueous solutions to prevent HBr release .

Advanced: What strategies mitigate competing side reactions during benzyl bromide synthesis?

Answer:
Common side reactions include:

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous solvents (e.g., THF, DCM) and molecular sieves .
  • Elimination : Steric hindrance at the benzyl position may favor elimination over substitution. Use bulky bases (e.g., DIPEA) to suppress β-hydrogen abstraction .
  • Cross-contamination : Trace metal impurities (e.g., Fe³⁺) can catalyze decomposition. Pre-purify starting materials via column chromatography .

Basic: How can researchers validate bromide content in the final product?

Answer:

  • Ion Chromatography (IC) : Quantify free bromide ions after hydrolysis. Calibrate with NaBr standards .
  • Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate buffer at pH 9.3) to resolve bromide from chloride or nitrate .

Advanced: How does fluorination at position 6 impact electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : Fluorine increases the electrophilicity of the benzyl bromide, enhancing SN₂ reactivity.
  • Steric effects : The small size of fluorine minimizes steric hindrance, enabling efficient nucleophilic attack.
  • Spectroscopic signature : 19F^{19}\text{F} NMR chemical shifts correlate with electronic environment, aiding mechanistic studies .

Basic: What solvents are compatible with this compound?

Answer:

  • Polar aprotic solvents : DMF, DMSO (ideal for SN₂ reactions but may degrade nitro groups at high temps).
  • Halogenated solvents : DCM or chloroform (inert for short-term storage).
  • Avoid protic solvents : Methanol/water accelerates hydrolysis. Confirm stability via kinetic studies .

Advanced: Can this compound serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
Yes, but with limitations:

Bromide Reactivity : The benzyl bromide moiety is less reactive in Pd-catalyzed couplings compared to aryl bromides. Use Pd(OAc)₂ with SPhos ligand for enhanced activity .

Nitro Group Stability : Nitro groups may undergo reduction under catalytic hydrogenation. Opt for mild conditions (e.g., NaBH₄/CuI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.